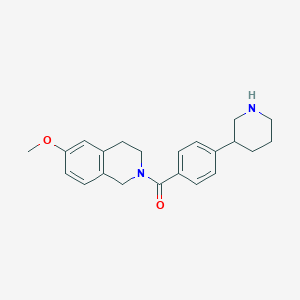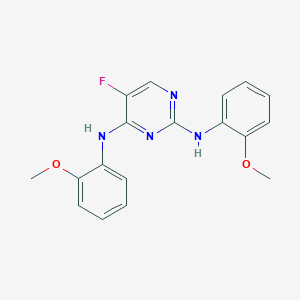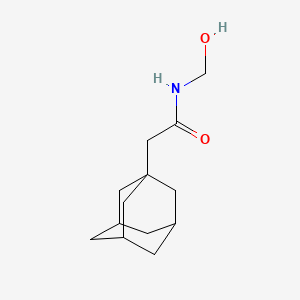
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MPBQ, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act through multiple pathways. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is also relatively stable and can be easily synthesized in large quantities. One limitation of using 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its effects on different cell types.
Métodos De Síntesis
The synthesis of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-piperidin-3-ylbenzoic acid with 6-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and results in the formation of 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 6-methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-21-9-8-20-15-24(12-10-18(20)13-21)22(25)17-6-4-16(5-7-17)19-3-2-11-23-14-19/h4-9,13,19,23H,2-3,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMAWQICFCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)


![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)